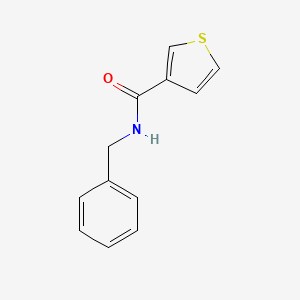

N-Benzylthiophene-3-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-benzylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c14-12(11-6-7-15-9-11)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKGTSIZQGDDIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzylthiophene 3 Carboxamide and Its Derivatives

Amide Bond Formation Strategies

The direct coupling of a carboxylic acid and an amine to form an amide bond is a cornerstone of organic synthesis. Several catalytic and reagent-based approaches have been developed to facilitate this transformation with high efficiency and selectivity.

Direct amidation offers an atom-economical route to amides, with water as the only byproduct. This approach often relies on catalysts that can activate the carboxylic acid and facilitate the nucleophilic attack of the amine.

Zirconium-based catalysts, particularly zirconium oxo clusters, have emerged as robust and environmentally friendly options for direct amide synthesis. nih.govsdu.dk These catalysts are noted for their stability in the presence of air and moisture, a significant advantage over many other metal catalysts. nih.govsdu.dkrsc.org The catalytic cycle is believed to involve the coordination of the carboxylic acid to the zirconium center, activating the carbonyl group for nucleophilic attack by the amine. nih.govnih.gov Mechanistic studies, including kinetics, NMR spectroscopy, and DFT calculations, suggest that a dinuclear zirconium species can effectively catalyze the reaction. nih.gov The amine is proposed to attack a terminal η²-carboxylate ligand of the zirconium catalyst, followed by a proton transfer facilitated by another amine molecule, leading to C-O bond cleavage and formation of the amide. nih.gov

While specific examples for the synthesis of N-benzylthiophene-3-carboxamide using this method are not extensively detailed in the reviewed literature, the general applicability of zirconium oxo clusters for the amidation of various carboxylic acids with amines, including benzylamine (B48309), is well-established. kuleuven.be For instance, the reaction of phenylacetic acid with benzylamine in the presence of a Zr12 oxo cluster catalyst demonstrates high yields. kuleuven.be The reaction conditions are typically mild, often involving heating in a suitable solvent like 1,4-dioxane. kuleuven.be

Table 1: Zirconium Oxo Cluster Catalyzed Amidation of Phenylacetic Acid with Benzylamine

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Zr12 oxo cluster (0.5 mol%) | Phenylacetic acid | Benzylamine | 1,4-Dioxane | 80 | 26 | >99 |

| Zr12 oxo cluster (0.5 mol%) | Phenylacetic acid | Benzylamine | Toluene | 80 | 26 | 76 |

| Zr12 oxo cluster (0.5 mol%) | Phenylacetic acid | Benzylamine | Acetonitrile | 80 | 26 | 55 |

| Data sourced from general examples of zirconium oxo cluster catalysis. kuleuven.be |

Metal-substituted polyoxometalates (POMs) are another class of catalysts that have shown promise in direct amidation reactions. udel.edu These catalysts function as Lewis acids, activating the carboxylic acid for amidation. nih.gov The catalytic activity of POMs can be tuned by altering their chemical composition. udel.edu For example, iron-substituted molybdenum-based polyoxometalates have been shown to promote the direct condensation of a wide variety of carboxylic acids with amines to afford the corresponding carboxamides in high yields. kuleuven.be The reaction typically proceeds with an equimolar mixture of the acid and amine in the presence of the POM catalyst and a reducing agent like phenylsilane. kuleuven.be

Although direct application to the synthesis of this compound is not explicitly documented, the broad substrate scope of these catalysts suggests their potential utility for this transformation. The general mechanism involves the activation of the carboxylic acid by the Lewis acidic metal center of the POM.

Carbodiimide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are widely used for the synthesis of amides from carboxylic acids and amines. nih.govmdpi.com This method involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. electronicsandbooks.com This intermediate can then react with the amine to form the desired amide. The addition of HOBt is known to suppress side reactions and reduce racemization in the case of chiral substrates. udel.edu

The synthesis of thiophene-3-carboxamide (B1338676) derivatives using EDC and HOBt has been reported. nih.gov For instance, various 2-aryl acetic acids have been successfully coupled with aryl 2-amino-3-carboxamides in the presence of EDC and HOBt in a solvent like DMF at room temperature. nih.gov

Table 2: EDC/HOBt Mediated Synthesis of Thiophene-3-carboxamide Derivatives

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Temp. | Yield (%) |

| 5-(4-fluorophenyl)thiophene-2-carboxylic acid | Aniline | EDC, DMAP | DCM | rt | - |

| Phenylacetic acid | 2-Amino-thiophene-3-carboxamide | EDC, HOBt, DIEA | DMF | rt | Moderate to Good |

| Benzoic acid | 2-Amino-thiophene-3-carboxamide | EDC, HOBt, DIEA | DMF | rt | Moderate to Good |

| Data compiled from studies on the synthesis of thiophene (B33073) carboxamide derivatives. nih.govmdpi.com |

1,1'-Carbonyldiimidazole (CDI) is another effective reagent for promoting amide bond formation. wikipedia.orgyoutube.com The reaction proceeds through the activation of the carboxylic acid by CDI to form a reactive acyl-imidazolide intermediate. youtube.comresearchgate.net This intermediate then reacts with the amine to yield the amide and imidazole (B134444) as a byproduct. youtube.com This method is often favored due to the mild reaction conditions and the clean byproducts (imidazole and carbon dioxide). youtube.comyoutube.com The use of excess CDI can lead to complete activation of the acid, and any unreacted CDI can be readily removed. researchgate.net

While specific examples detailing the synthesis of this compound using CDI are not prevalent in the literature reviewed, the general utility of CDI for the amidation of various carboxylic acids, including heteroaromatic ones, is well-established. researchgate.netrsc.org

The conversion of nitriles to amides represents an alternative synthetic route. This transformation can be achieved through catalytic hydration of the nitrile group.

Several catalytic systems have been developed for the hydration of nitriles to amides. Ruthenium-based catalysts, for example, have been shown to effectively promote the hydration of a variety of nitriles to carboxamides under aqueous conditions. rsc.orgresearchgate.net These reactions are often compatible with a range of functional groups. rsc.org Similarly, platinum complexes have also been used as homogeneous catalysts for the selective hydration of nitriles to amides without further hydrolysis to the carboxylic acid. researchgate.net

A transition-metal-free approach for the hydration of nitriles to amides mediated by sodium hydroxide (B78521) in isopropanol (B130326) has also been reported, which successfully converted thiophene-3-carbonitrile to thiophene-3-carboxamide in good yield. oatext.com Although this specific example is not catalytic, it demonstrates the feasibility of converting the nitrile. Once the thiophene-3-carboxamide is formed, it could potentially be coupled with a benzyl (B1604629) halide or other benzylating agent, or the initial thiophene-3-carbonitrile could be co-reacted with benzylamine in a Ritter-type reaction, although specific catalytic examples for this direct conversion are scarce. chemistrysteps.com

Table 3: Hydration of Thiophene-3-carbonitrile

| Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Thiophene-3-carbonitrile | NaOH | Isopropanol | 60 | 24 | Thiophene-3-carboxamide | 87 |

| Data from a study on NaOH-mediated nitrile hydration. oatext.com |

Direct Amidation Catalysis

Precursor Synthesis and Scaffold Modifications

The creation of this compound and its derivatives involves the careful synthesis of precursors and subsequent modifications to the molecular scaffold. These modifications can be crucial for developing a range of compounds with varied properties.

Gewald Reaction-Based Thiophene Ring Formation

The Gewald reaction stands as a cornerstone for the synthesis of polysubstituted 2-aminothiophenes and is highly adaptable for producing the 2-aminothiophene-3-carboxamide (B79593) core structure. nih.govwikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as a cyanoacetamide) and elemental sulfur in the presence of a base. nih.govwikipedia.org

To specifically synthesize the precursor for this compound, an N-benzyl substituted cyanoacetamide is a key starting material. The general mechanism commences with a Knoevenagel condensation between the carbonyl compound and the N-benzylcyanoacetamide, catalyzed by a base like triethylamine (B128534) or morpholine. wikipedia.org This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. wikipedia.org The reaction is known for its operational simplicity and the accessibility of its starting materials. nih.gov Various modifications to the classical Gewald reaction have been developed to improve yields and reaction times, including the use of microwave irradiation. wikipedia.org

The versatility of the Gewald reaction allows for the introduction of a wide range of substituents on the thiophene ring at positions 4 and 5 by selecting the appropriate ketone or aldehyde as a starting material. tubitak.gov.tr This adaptability makes it a powerful tool for creating a library of this compound derivatives. A review of the chemistry of 2-aminothiophene-3-carboxamides highlights the robustness of the Gewald reaction in generating these scaffolds. tubitak.gov.trresearchgate.net

Table 1: Components and Conditions for Gewald Reaction Synthesis of 2-Aminothiophene-3-carboxamides

| Component/Condition | Description | Examples/Variations |

| Carbonyl Compound | Provides C4 and C5 of the thiophene ring. | Ketones (e.g., acetone, cyclohexanone), Aldehydes (e.g., acetaldehyde) nih.govwikipedia.org |

| Active Methylene Nitrile | Provides C2, C3, and the carboxamide group. | N-Benzylcyanoacetamide, Cyanoacetamide nih.govtubitak.gov.tr |

| Sulfur Source | Provides the heteroatom for the thiophene ring. | Elemental Sulfur (S₈) nih.gov |

| Base Catalyst | Facilitates the Knoevenagel condensation. | Triethylamine (TEA), Morpholine, Piperidine, L-Proline nih.govorganic-chemistry.org |

| Solvent | Medium for the reaction. | Ethanol, Dimethylformamide (DMF), Dioxane tubitak.gov.tr |

| Reaction Conditions | Temperature and time. | Room temperature to reflux; can be accelerated by microwave irradiation wikipedia.orgtubitak.gov.tr |

Cyclocondensation Reactions for Related N-Benzyl Scaffolds

Cyclocondensation reactions represent a broad class of reactions that form cyclic structures from two or more molecules with the elimination of a small molecule like water or ethanol. nih.gov While the Gewald reaction is a specific and highly efficient method for thiophene synthesis, general cyclocondensation strategies can be employed to build other N-benzyl heterocyclic scaffolds that may be related to or serve as analogs of N-benzylthiophene.

For instance, the synthesis of 2-(N-benzylpyrrolyl)-benzimidazoles is achieved through the cyclocondensation of N-benzyl-2-pyrrole carboxylic acids with substituted 1,2-phenylenediamines, often using a condensing agent like polyphosphoric acid (PPA). nih.gov This process involves the initial preparation of the N-benzyl substituted precursor, in this case, N-benzyl-2-pyrrole carboxylic acid, which is synthesized via N-benzylation of the corresponding pyrrole (B145914) carboxylate. nih.gov

While not a direct synthesis of the thiophene ring itself, these methodologies are pertinent for scaffold modification. A pre-formed thiophene derivative could potentially be elaborated through cyclocondensation reactions with appropriate reagents to build fused heterocyclic systems. The principles of N-benzylation, either before or after the cyclocondensation, are broadly applicable.

Amide Reduction Methodologies for N-Benzyl Amides

Modification of the carboxamide group in this compound, specifically its reduction to an amine, is a key transformation for creating derivatives. Tertiary amides, such as N-benzyl amides, can be effectively reduced to the corresponding amines using a variety of reducing agents.

A classic and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). ucalgary.cachemistrysteps.comlibretexts.orgmasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion on the amide carbonyl carbon, followed by elimination of an oxygen-metal species to form an iminium ion intermediate. This intermediate is then rapidly reduced by another equivalent of hydride to yield the final amine. ucalgary.cachemistrysteps.com This method is robust and works for primary, secondary, and tertiary amides. masterorganicchemistry.com

In addition to LiAlH₄, several catalytic methods have been developed for the reduction of tertiary amides, offering milder conditions and greater functional group tolerance. These modern methods often utilize hydrosilanes as the reducing agent in the presence of a metal catalyst. Notable examples include systems based on:

Nickel: Nickel-catalyzed reductions are effective for both secondary and tertiary amides and are tolerant of various functional groups, including esters. nih.govacs.org

Rhodium: Rhodium-based catalysts can selectively reduce tertiary amide bonds in complex molecules like peptides. nih.gov

Zirconocene: Zirconocene hydride catalysis provides a mild method for the partial reduction of amides to imines, which can then be further reduced to amines if desired. chemrxiv.org

Metal-Free Systems: Protocols using reagents like tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT) in combination with silanes offer a metal-free alternative for the deoxygenative reduction of tertiary amides at room temperature. acs.org

Table 2: Comparison of Amide Reduction Methodologies for N-Benzyl Amides

| Methodology | Reducing Agent | Catalyst/Conditions | Substrate Scope | Notes |

| Lithium Aluminum Hydride | LiAlH₄ | Ether solvent (e.g., THF, Et₂O), followed by aqueous workup | Primary, Secondary, and Tertiary Amides masterorganicchemistry.com | Powerful, but less selective and requires careful handling. ucalgary.cachemistrysteps.com |

| Nickel-Catalyzed Hydrosilylation | Hydrosilanes (e.g., PhSiH₃) | Nickel catalyst (e.g., Ni(acac)₂) | Secondary and Tertiary Amides nih.govacs.org | Tolerant of esters and epimerizable centers. nih.govacs.org |

| Rhodium-Catalyzed Hydrosilylation | Hydrosilanes (e.g., PhSiH₃) | Rhodium precursor and a phosphine (B1218219) ligand (e.g., dppp) | Tertiary Amides nih.gov | High selectivity for tertiary amides, useful in peptide modification. nih.gov |

| Zirconocene-Catalyzed Reduction | Hydrosilanes | Cp₂ZrCl₂ | Secondary and Tertiary Amides chemrxiv.org | Can be controlled to yield imines or amines. chemrxiv.org |

| Metal-Free Silicate System | Hydrosilanes (e.g., PhSiH₃) | Tetrabutylammonium difluorotriphenylsilicate (TBAT) | Tertiary Amides acs.org | Mild, room temperature conditions. acs.org |

In Vitro Biological Activity Spectrum of N Benzylthiophene 3 Carboxamide Derivatives

Antimicrobial Activities

The antimicrobial potential of thiophene (B33073) carboxamide derivatives has been explored extensively. The structural framework allows for interactions with various microbial targets, leading to the inhibition of growth or cell death.

Antibacterial Efficacy Studies

Derivatives of N-benzylpyrazine-2-carboxamide have demonstrated notable efficacy against Gram-positive bacteria. Specifically, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was identified as a particularly active compound, exhibiting a Minimum Inhibitory Concentration (MIC) of 7.81 μM against Staphylococcus aureus and 15.62 μM against Staphylococcus epidermidis. nih.gov Further studies on related structures, such as (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a growth inhibition of 99.4% at a concentration of 2 μg/mL. nih.gov Additionally, a series of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives displayed moderate to good inhibition against Staphylococcus aureus with MIC values ranging from 12.5 to 100 µg/mL. nih.gov

Table 1: In Vitro Activity of Carboxamide Derivatives against Gram-Positive Bacteria

| Compound | Bacterium | Activity Measurement | Result |

|---|---|---|---|

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide nih.gov | Staphylococcus aureus | MIC | 7.81 μM |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide nih.gov | Staphylococcus epidermidis | MIC | 15.62 μM |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide nih.gov | Staphylococcus aureus (MRSA) | % Inhibition (at 2 μg/mL) | 99.4% |

The efficacy of thiophene derivatives extends to Gram-negative pathogens, which are often challenging to treat due to their complex outer membrane. Research has shown that certain thiophene derivatives possess significant antibacterial activity against colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli. nih.gov For instance, a thiophene derivative with a meta-substituted 3-chlorophenyl moiety (thiophene 2) demonstrated an MIC of 16 mg/L against both pathogens. nih.gov Another derivative (thiophene 7) showed a potent MIC of 8 mg/L against E. coli. nih.gov In other studies, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide was active against a multi-drug resistant strain of Acinetobacter baumannii (Ab-MDR), causing 98.2% growth inhibition at 16 μg mL−1. nih.gov Furthermore, N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives showed inhibitory activity against Escherichia coli and Pseudomonas aeruginosa with MICs in the range of 12.5-100 µg/mL. nih.gov

Table 2: In Vitro Activity of Thiophene Derivatives against Gram-Negative Bacteria

| Compound | Bacterium | Activity Measurement | Result |

|---|---|---|---|

| Thiophene 2 (meta-substituted) nih.gov | Acinetobacter baumannii (Col-R) | MIC | 16 mg/L |

| Thiophene 2 (meta-substituted) nih.gov | Escherichia coli (Col-R) | MIC | 16 mg/L |

| Thiophene 7 (ortho-substituted) nih.gov | Escherichia coli (Col-R) | MIC | 8 mg/L |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide nih.gov | Acinetobacter baumannii (MDR) | % Inhibition (at 16 μg/mL) | 98.2% |

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives nih.gov | Escherichia coli | MIC Range | 12.5-100 µg/mL |

Thiophene and related heterocyclic carboxamides are a promising area of research for new antitubercular agents, driven by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. nih.gov A series of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides were tested against Mycobacterium tuberculosis H37Rv, with compounds 1a and 9a showing the highest efficacy with an MIC of 12.5 μg·mL⁻¹. nih.gov

Similarly, benzo[b]thiophene-2-carboxylic acid derivatives have shown potent activity. nih.gov Compound 7b, a benzo[b]thiophene derivative, was highly active against multidrug-resistant M. tuberculosis H37Ra, with MICs ranging from 2.73 to 22.86 μg/mL against both active and dormant forms. nih.gov Another derivative, 7d, was particularly effective against the dormant stage of MTB H37Ra with an MIC of 2.05 μg/mL. nih.gov Furthermore, novel N'-benzylidene benzofuran-3-carbohydrazide derivatives have also been screened for their in vitro activity against M. tuberculosis H37Rv, with several compounds emerging as potential leads for further development. nih.gov The threat posed by MDR and XDR strains underscores the importance of developing new classes of compounds like these. nih.gov

Table 3: In Vitro Antitubercular Activity of Thiophene and Related Derivatives

| Compound/Series | Strain(s) | Activity Measurement | Result |

|---|---|---|---|

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide (1a) nih.gov | M. tuberculosis H37Rv | MIC | 12.5 μg/mL |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a) nih.gov | M. tuberculosis H37Rv | MIC | 12.5 μg/mL |

| Benzo[b]thiophene derivative 7b nih.gov | MDR-M. tuberculosis H37Ra (dormant) | MIC | 2.73 μg/mL |

| Benzo[b]thiophene derivative 7d nih.gov | M. tuberculosis H37Ra (dormant) | MIC | 2.05 μg/mL |

Antifungal Efficacy Studies

In addition to antibacterial action, thiophene-based carboxamides exhibit significant antifungal properties. A study of carboxamide derivatives containing a 1,2,3-triazole ring, designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, revealed potent antifungal activity. nih.gov Compound A3-3 from this series was particularly effective against several phytopathogenic fungi, with EC50 values of 1.08 μg/mL against Sclerotinia sclerotiorum, 8.75 μg/mL against Botrytis cinerea, and 1.67 μg/mL against Rhizoctonia cerealis. nih.gov Another series of 1,2,3-triazole phenylhydrazone derivatives also showed significant anti-phytopathogenic activity. rsc.org Furthermore, N'-benzylidene benzofuran-3-carbohydrazide derivatives demonstrated good antifungal activity against Candida albicans, indicating their potential as broad-spectrum antimicrobial agents. nih.gov

Table 4: In Vitro Antifungal Activity of Carboxamide Derivatives

| Compound/Series | Fungus | Activity Measurement | Result |

|---|---|---|---|

| Carboxamide A3-3 nih.gov | Sclerotinia sclerotiorum | EC50 | 1.08 μg/mL |

| Carboxamide A3-3 nih.gov | Botrytis cinerea | EC50 | 8.75 μg/mL |

| Carboxamide A3-3 nih.gov | Rhizoctonia cerealis | EC50 | 1.67 μg/mL |

| Carboxamide A3-3 nih.gov | Gaeumannomyces graminis | EC50 | 5.30 μg/mL |

Antineoplastic and Cytotoxic Potency

The thiophene scaffold is a key feature in several compounds with demonstrated antineoplastic and cytotoxic effects. A series of tetrahydrobenzo[b]thiophene derivatives were synthesized and evaluated for their ability to destabilize tubulin polymerization, a mechanism to arrest tumor cell mitosis. nih.gov One of the most potent compounds identified was 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea, which showed broad-spectrum antitumor activity. nih.gov The cytotoxic potency of these derivatives was assessed against the A549 non-small cell lung cancer cell line, with compound BZ02 showing an IC50 value of 6.10 μM. nih.gov

In a separate study, benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives were shown to inhibit the growth of several human cancer cell lines, including HTB-54 (lung carcinoma), CCRF-CEM (T-cell leukemia), and HeLa (cervical cancer), at nanomolar concentrations. nih.gov The study found that hydrophobic substituents on the carboxamide group tended to increase cytotoxicity. nih.gov The mechanism of action in CCRF-CEM cells was determined to be the induction of apoptosis and cell cycle arrest at the S phase, which was linked to an increase in intracellular reactive oxygen species (ROS). nih.gov

Table 5: Cytotoxic Potency of Thiophene Derivatives against Cancer Cell Lines

| Compound/Series | Cell Line | Activity Measurement | Result |

|---|---|---|---|

| Tetrahydrobenzo[b]thiophene BZ02 nih.gov | A549 (Lung Cancer) | IC50 | 6.10 ± 0.39 μM |

| Tetrahydrobenzo[b]thiophene BZ05 nih.gov | A549 (Lung Cancer) | IC50 | 9.49 ± 1.32 μM |

Enzyme and Receptor Modulatory Activities

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Derivatives of the benzo[b]thiophen-3-ol scaffold have been synthesized and evaluated as potential inhibitors of human monoamine oxidase (hMAO). nih.govnih.gov Many of these compounds demonstrated high selectivity for the MAO-B isoform. nih.govnih.gov Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane and are responsible for the oxidative degradation of amines. uniroma1.it There are two isoforms, MAO-A and MAO-B, which differ in their substrate preferences. nih.gov The development of MAO inhibitors is significant for the potential treatment of neurodegenerative conditions like Parkinson's and Alzheimer's diseases. uniroma1.it

In one study, a series of benzo[b]thiophen-3-ols were assessed for their inhibitory activity against hMAO-A and hMAO-B. unich.it The results, presented in Table 1, highlight the IC50 values and selectivity indices for several compounds. unich.it

Table 1: Inhibitory Activity (IC50) and Selectivity Index (SI) of Benzo[b]thiophen-3-ol Derivatives towards hMAO-A and hMAO-B unich.it

| Compound | Substituent | hMAO-A IC50 ± SD (µM) | hMAO-B IC50 ± SD (µM) | SI (hMAO-A/hMAO-B) |

| PM4 | 2.71 ± 0.14 | 0.47 ± 0.02 | 5.8 | |

| PM5 | 33.0 ± 0.88 | 0.78 ± 0.07 | 42.3 | |

| PM6 | 4.18 ± 0.77 | 0.28 ± 0.03 | 14.9 | |

| PM9 | 51.0 ± 1.72 | 0.55 ± 0.09 | 92.7 | |

| PM10 | 13.8 ± 0.51 | 0.89 ± 0.07 | 15.5 | |

| PM12 | 63.2 ± 3.48 | 0.35 ± 0.08 | 180 | |

| PM13 | 21.1 ± 1.98 | 0.88 ± 0.08 | 23.9 |

Note: The table shows a selection of compounds with notable MAO-B inhibition from the study.

Molecular docking studies have been employed to understand the binding interactions of these compounds within the MAO active site, guiding further structural modifications to enhance inhibitory potency. nih.govnih.gov

Cholinesterase (Butyrylcholine Esterase) Inhibition

The N-benzyl carboxamide scaffold has been investigated for its potential to inhibit cholinesterases, particularly butyrylcholinesterase (BChE). In a study focused on designing multi-target inhibitors, a series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against both monoamine oxidases and cholinesterases. mdpi.com While none of the compounds showed activity against acetylcholinesterase (AChE), several exhibited inhibitory effects on BChE. mdpi.com

Another study reported on N-benzyl benzamide (B126) derivatives as highly selective and potent BChE inhibitors, with some compounds showing IC50 values in the sub-nanomolar range. nih.gov This highlights the potential of the N-benzyl carboxamide core in designing selective inhibitors for BChE, which is a target of interest for advanced Alzheimer's disease. nih.gov

Lysyl Oxidase (LOX) Inhibition

Research into thiophene-based compounds has identified their potential as lipoxygenase (LOX) inhibitors. nih.gov Specifically, derivatives of 3-hydroxybenzo[b]thiophene-2-carboxylic acid, designed based on the structure of the known LOX inhibitor zileuton, have shown significant activity against 5-LOX. nih.gov One such derivative exhibited more potent activity than the reference drug licofelone. nih.gov LOX enzymes are involved in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes which are mediators of inflammation. nih.gov

Insulin-like Growth Factor 2 mRNA Binding Protein (IGF2BP) Inhibition

While direct inhibition of Insulin-like Growth Factor 2 mRNA Binding Protein (IGF2BP) by N-Benzylthiophene-3-carboxamide was not found in the provided search results, related thiophene carboxamide derivatives have been explored as inhibitors of other protein kinases. For instance, a series of thiophene-3-carboxamide (B1338676) derivatives were developed as potential VEGFR-2 inhibitors. nih.gov This suggests the thiophene carboxamide scaffold can be adapted to target various protein-ligand binding sites.

Adenosine (B11128) Receptor Ligand Interactions

Thiophene derivatives have been evaluated as allosteric enhancers for the adenosine A1 receptor. nih.gov Specifically, 2-aminothiophene-3-carboxylates and carboxamides have been synthesized and tested, with some compounds showing greater potency and efficacy than the known enhancer PD81,723. nih.gov The interaction of various ligands with adenosine receptors is crucial for understanding their function and for the design of new therapeutic agents. nih.govnih.gov The A3 adenosine receptor, in particular, has been identified as a target for preventing and reversing chemotherapy-induced neurotoxicities. nih.gov

Anti-inflammatory Response Investigations

The anti-inflammatory potential of thiophene-based compounds is well-documented. nih.gov Several commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, contain a thiophene ring and act by inhibiting cyclooxygenase (COX) enzymes. nih.gov

Substituted bromo-benzothiophene carboxamides have been investigated for their analgesic and anti-inflammatory properties. nih.gov Studies have shown that certain derivatives can reduce nociception and inflammation by selectively inhibiting COX-2 and disrupting the prostaglandin-E2-dependent positive feedback loop of COX-2 regulation. nih.gov This mechanism was further supported by observed reductions in cytokine and chemokine levels, neutrophil accumulation, and prostaglandin-E2 synthesis. nih.gov

In vivo studies using models like carrageenan-induced paw edema have been employed to evaluate the anti-inflammatory activity of thiophene derivatives. nih.govresearchgate.net This model allows for the assessment of inflammatory parameters such as neutrophil activation and the release of pro-inflammatory mediators. nih.gov

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Analysis

Elucidation of Key Pharmacophoric Features for Biological Activity

The fundamental pharmacophore of this series consists of a central thiophene-3-carboxamide (B1338676) core. This core is crucial for interaction with the target kinase. The carboxamide group at the C-3 position of the thiophene (B33073) ring is an essential feature for biological activity. Current time information in Jakarta, ID.caymanchem.com Studies have shown that this group likely participates in key hydrogen-bonding interactions within the ATP binding site of the kinase. Current time information in Jakarta, ID.

The core structure for activity involves:

A thiophene ring, which is superior to a phenyl ring for activity. Current time information in Jakarta, ID.

A carboxamide group at the 3-position of the thiophene ring. Its replacement with groups like carboxylic acid, ester, or cyano results in a significant loss of inhibitory activity. Current time information in Jakarta, ID.

A substituent at the 2-position of the thiophene ring, typically an acetamido linker connected to an aromatic or heteroaromatic ring system.

Docking studies suggest that compounds in this series insert deeply into the ATP binding site. The carboxamide -NH2 can form hydrogen bonds with the side-chain of Gln37, stabilizing the ligand-target complex. Current time information in Jakarta, ID. This dual interaction, mimicking both ATP and the JIP scaffold protein, is a unique feature of these compounds. Current time information in Jakarta, ID.nih.gov

Impact of Substituent Modifications on Biological Potency

Modifications to the benzyl (B1604629) ring, part of the N-acyl side chain at the 2-position of the thiophene core, have a significant impact on potency. The nature and position of substituents on this ring can modulate the inhibitory activity against JNK1. For instance, replacing the benzyl group with a more extensive aromatic system like a benzothiophene (B83047) can lead to a significant improvement in both kinase activity inhibition and displacement of the JIP1 peptide from JNK1. Current time information in Jakarta, ID.

The thiophene ring itself is a critical component. Replacing the thiophene moiety with a phenyl ring leads to a drastic drop in activity, indicating the importance of the sulfur heteroatom for optimal interaction. Current time information in Jakarta, ID. The position of the carboxamide group is also vital; moving it from the 3-position to the 5-position on the thiophene ring renders the compound completely inactive. Current time information in Jakarta, ID.

Furthermore, substitutions on the 4 and 5-positions of the thiophene ring are generally not well-tolerated. Methyl substitutions at either the 4- or 5-position, or at both, result in compounds that are less active than the unsubstituted analog. Current time information in Jakarta, ID. This suggests that these positions may be involved in steric clashes within the binding pocket, and an unsubstituted thiophene core (at C4 and C5) is preferred for optimal potency. Current time information in Jakarta, ID.

The side chain at the 2-position of the thiophene ring plays a crucial role in defining the potency and selectivity of these inhibitors. The primary carboxamide at the 3-position is essential, as its modification leads to inactive compounds. Current time information in Jakarta, ID.

| Compound ID | Thiophene C3-Substituent | JNK1 IC₅₀ (µM) |

| 5a | Carboxylic acid | > 100 |

| 5b | Ester | > 100 |

| 5c | Cyano | > 100 |

| 5f | Carboxamide (at C5) | > 100 |

| Parent Cmpd | Carboxamide (at C3) | Active |

This table illustrates the critical nature of the 3-carboxamide group for JNK1 inhibitory activity. Data sourced from Bioorganic & Medicinal Chemistry. Current time information in Jakarta, ID.

Structural Determinants for Kinase Inhibitory Profiles

The N-Benzylthiophene-3-carboxamide scaffold has been primarily explored for its potent inhibition of c-Jun N-terminal kinases (JNKs), which are key players in cellular stress response pathways. Current time information in Jakarta, ID. The structural features of these compounds allow them to act as dual inhibitors, functioning as both ATP-competitive and substrate-competitive inhibitors. Current time information in Jakarta, ID.nih.gov This dual-action mechanism may contribute to their selectivity.

For instance, compound 25 (2-((1H-benzo[d]imidazol-1-yl)acetamido)-N-benzylthiophene-3-carboxamide) demonstrates preferential inhibition of JNK1 and JNK2 over JNK3. Current time information in Jakarta, ID. It is also highly selective against other related kinases like p38α, a member of the MAPK family with high structural similarity to JNKs. Current time information in Jakarta, ID. This selectivity profile suggests that these compounds bind not only to the highly conserved ATP site but also to the less conserved JNK docking site for the JIP scaffold protein. Current time information in Jakarta, ID.

Additional hydrogen bonding interactions, for example with the backbone amide of Met111 in the ATP binding site, can provide a significant boost in inhibitory properties for certain analogs. Current time information in Jakarta, ID.

| Compound | R Group (at 2-position acetamide) | JNK1 IC₅₀ (µM) | p38α % Inhibition @ 25 µM |

| 1 | 1-Naphthyl | 26.0 | Not specified |

| 25 | Benzothiophene | 1.32 | 2% |

| 33 | 3,4-dimethoxyphenyl | 0.81 | Not specified |

| 26 | 2,3-dihydro-1,4-benzodioxin | 2.15 | Not specified |

This table shows the JNK1 inhibitory potency and selectivity of selected thiophene carboxamide derivatives. Data sourced from Bioorganic & Medicinal Chemistry. Current time information in Jakarta, ID.

Ligand-Target Interaction Kinetics and Dissociation Characteristics

The kinetic profile of this compound derivatives is a key aspect of their mechanism of action. Enzyme kinetics experiments have revealed that these compounds can exhibit a mixed-type inhibition model. For example, compound 25 was shown to be an ATP-competitive inhibitor as well as a mixed substrate-competitive inhibitor with respect to the ATF2 substrate. Current time information in Jakarta, ID. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, a hallmark of mixed inhibition.

The binding affinity and kinetics are often evaluated using techniques like Dissociation-Enhanced Lanthanide Fluoroimmuno-assay (DELFIA) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. Current time information in Jakarta, ID. These assays measure the ability of the compound to displace a known ligand (like a JIP1 peptide) and to inhibit the kinase's phosphorylation activity, respectively. Current time information in Jakarta, ID.

While specific on-rate (k_on) and off-rate (k_off) data for this exact compound are not widely published, analysis of related kinase inhibitors highlights the importance of drug-target residence time (the inverse of the off-rate, k_off). A longer residence time, rather than just high affinity (low IC₅₀ or K_d), often correlates better with in vivo efficacy. In some closely related kinase inhibitor classes, binding can be non-reversible or even covalent, which dramatically influences the dissociation characteristics and duration of action.

Conformational Flexibility and Pseudo-Six-Membered Ring Formation in Biological Activity

The three-dimensional conformation of thiophene carboxamide derivatives is a critical determinant of their interaction with biological targets. The spatial arrangement of the thiophene ring, the carboxamide bridge, and the appended aryl group dictates how the molecule fits within the binding site of an enzyme, such as a protein kinase.

While direct crystallographic evidence for this compound is not detailed in the provided context, computational studies and SAR analyses of analogous compounds suggest that a constrained, planar-like conformation is often favored for potent biological activity. A key feature facilitating this is the potential for an intramolecular hydrogen bond. This bond can form between the hydrogen atom of the amide linker (-NH-) and the sulfur atom of the thiophene ring. The resulting six-membered pseudo-ring structure imparts a degree of rigidity to the molecule. This conformational lock is significant because it reduces the entropic penalty upon binding to a target protein and orients the key pharmacophoric elements in a pre-organized manner for optimal interaction.

Docking studies of related thiophene-amide inhibitors targeting kinases like DprE1 and checkpoint kinase 1 (CHK1) underscore the importance of a precise inhibitor conformation. nih.govtcmsp-e.com These studies show that the thiophene core and its substituents fit into specific hydrophobic pockets and that the amide group engages in crucial hydrogen-bonding interactions with key amino acid residues in the kinase hinge region. nih.govtcmsp-e.comacs.org For instance, in DprE1 inhibitors, multiple hydrogen bonds are observed between the carbonyl group of the amide and kinase residues, which stabilizes the complex. nih.gov The ability to adopt and maintain this specific bound conformation is central to the molecule's inhibitory mechanism.

Electron-Withdrawing Effects and Linker Moiety Significance in Activity

The electronic properties of the thiophene and benzyl rings, as well as the nature of the linker connecting them, are pivotal to the molecule's activity.

Electron-Withdrawing Effects: The substitution pattern on the aromatic rings significantly modulates potency. Studies on related thiophene-arylamide derivatives as inhibitors of the enzyme DprE1, a target in antimycobacterial research, provide clear insights. The introduction of moderately electron-withdrawing groups, such as halogens (fluoro, chloro, bromo), onto the phenyl ring is generally well-tolerated and results in compounds with good activity. nih.govacs.org However, the presence of a strongly electron-withdrawing nitro group was found to decrease potency. nih.govacs.orgbham.ac.uk This suggests that while some electron-withdrawing character can be beneficial, likely by influencing bond polarities for hydrogen bonding or enhancing metabolic stability, excessive electron withdrawal from the aromatic system is detrimental to the interaction with the target. nih.govacs.orgnih.gov In some contexts, electron-withdrawing groups like nitrile or carbamyl on the thiophene ring are thought to increase the molecule's stability against metabolic oxidation by cytochrome P450. nih.gov

| Compound Analogue | Substituent (Ar) | Nature of Substituent | Activity (MIC against M. tuberculosis H37Rv) | Reference |

|---|---|---|---|---|

| 24b | Fluoro-phenyl | Moderately Electron-Withdrawing | 0.12 µg/mL | nih.govacs.org |

| 24c | Chloro-phenyl | Moderately Electron-Withdrawing | 0.49 µg/mL | acs.org |

| 24d | Bromo-phenyl | Moderately Electron-Withdrawing | 0.24 µg/mL | acs.org |

| 24e | Nitro-phenyl | Strongly Electron-Withdrawing | 1.86 µg/mL | nih.govacs.orgbham.ac.uk |

Linker Moiety Significance: The linker is the structural unit that connects the core thiophene scaffold to the benzyl group. In this compound, this linker is the amide group (-CONH-). Its significance cannot be overstated, as it serves multiple functions.

Positional Integrity : The location of the carboxamide linker on the thiophene ring is crucial. In a study on JNK inhibitors, moving the carboxamide group from the 3-position to the 5-position of the thiophene ring rendered the compound completely inactive. nih.gov

Hydrogen Bonding : The amide group is a primary site for hydrogen bonding with the target protein, acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O). This interaction is a recurring theme in the binding mode of thiophene carboxamides to various kinases and is essential for anchoring the inhibitor in the active site. nih.govacs.org

Optimal Spacing : The length and flexibility of the linker are critical. In a series of thiophene-3-carboxamide derivatives developed as JNK inhibitors, a one-carbon linker between the amide nitrogen and an aromatic system was tolerated well, whereas extending the linker to two carbons resulted in a complete loss of activity. nih.gov This indicates that there is an optimal distance and geometry between the thiophene scaffold and the benzyl moiety for effective binding.

Computational Chemistry and in Silico Modeling of N Benzylthiophene 3 Carboxamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Ligand-Protein Binding Mode Prediction

No specific studies detailing the prediction of ligand-protein binding modes for N-Benzylthiophene-3-carboxamide were identified. Such a study would theoretically involve docking the compound into the binding site of a specific protein target to predict its binding affinity and pose.

Analysis of Active Site Interactions (e.g., Amino Acid Residues)

Without a defined protein target and corresponding docking study for this compound, there is no available analysis of its interactions with specific amino acid residues within a protein's active site. This type of analysis would typically describe hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand-protein complex.

Conformational Analysis of Ligand Poses

Conformational analysis of this compound within a protein binding pocket has not been described in the available literature. This analysis would explore the different spatial arrangements (conformations) of the molecule and their relative energies upon binding.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

Correlation of Physico-Chemical Properties with Biological Activity

There are no published QSAR studies that specifically correlate the physico-chemical properties of this compound with any particular biological activity. A QSAR study would require a dataset of structurally related compounds with measured biological activities, from which a predictive model could be built.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-Benzylthiophene-3-carboxamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling thiophene-3-carboxylic acid derivatives with benzylamine via amide bond formation. For example, carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF are commonly used. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or methanol. Monitoring reaction progress via TLC and confirming purity using HPLC (>95%) is critical .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Key techniques include:

- NMR : and NMR to confirm the benzyl group (δ ~4.5 ppm for CH, aromatic protons at δ 7.2–7.4 ppm) and thiophene ring protons (δ 7.0–8.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns.

- IR : Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm) .

Q. What are the primary applications of this compound in chemical research?

- Methodological Answer : The compound serves as a precursor for heterocyclic systems (e.g., imidazopyridines or indolizines) via cyclization or functional group interconversion. Its electron-rich thiophene moiety makes it useful in studying charge-transfer complexes or as a ligand in coordination chemistry .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound derivatives?

- Methodological Answer : Systematic SAR studies involve:

- Substituent Variation : Introducing electron-withdrawing/donating groups (e.g., -NO, -OCH) on the benzyl or thiophene ring to modulate electronic effects.

- Biological Assays : Testing derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.

- Computational Modeling : DFT calculations to correlate substituent effects with reactivity or binding affinity .

Q. How should researchers address contradictions in reported data (e.g., conflicting biological activity or spectral assignments)?

- Methodological Answer :

- Systematic Review : Cross-validate data across multiple sources (e.g., NIST Chemistry WebBook for spectral data ).

- Replication : Reproduce experiments under identical conditions (solvent, temperature, instrumentation).

- Advanced Analytics : Use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve ambiguities in structural assignments .

Q. What computational strategies are recommended to study the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand docking using AutoDock Vina).

- Solvent Effects : Include PCM models to account for solvation in reactivity studies .

Q. What advanced analytical techniques are suitable for studying polymorphism or crystallinity in this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks.

- DSC/TGA : Assess thermal stability and phase transitions.

- PXRD : Compare experimental patterns with simulated data from single-crystal structures .

Q. How can researchers mitigate toxicity or instability issues during handling?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。